molecular formula C10H7BrN2O2 B14072910 (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid

(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid

Cat. No.: B14072910
M. Wt: 267.08 g/mol
InChI Key: DLMOEPUHVNRQOM-UHFFFAOYSA-N
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Description

(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a bromine atom at the 4-position of the benzimidazole ring and an acrylic acid moiety at the 3-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce debrominated derivatives .

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acrylic acid moiety can influence its binding affinity and specificity . The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

3-(4-bromo-1H-benzimidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7BrN2O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,(H,12,13)(H,14,15)

InChI Key

DLMOEPUHVNRQOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C=CC(=O)O)Br)N=CN2

Origin of Product

United States

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